molecular formula C8H2BrClF3NS B1383006 2-Bromo-6-chloro-4-(trifluoromethyl)benzo[d]thiazole CAS No. 1190311-64-8

2-Bromo-6-chloro-4-(trifluoromethyl)benzo[d]thiazole

Cat. No.: B1383006
CAS No.: 1190311-64-8
M. Wt: 316.53 g/mol
InChI Key: YELMBXOSQSDGMC-UHFFFAOYSA-N
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Description

2-Bromo-6-chloro-4-(trifluoromethyl)benzo[d]thiazole is a chemical compound with the molecular formula C8H2BrClF3NS. It is a yellow solid at room temperature and is known for its versatility as a small molecule scaffold . This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-chloro-4-(trifluoromethyl)benzo[d]thiazole typically involves the bromination and chlorination of a benzothiazole derivative. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures to ensure selective substitution at the desired positions on the benzothiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve large-scale bromination and chlorination processes similar to those used in laboratory synthesis. These methods would be optimized for yield and purity, with considerations for safety and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-chloro-4-(trifluoromethyl)benzo[d]thiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazole derivatives, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

2-Bromo-6-chloro-4-(trifluoromethyl)benzo[d]thiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-6-chloro-4-(trifluoromethyl)benzo[d]thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-chloro-4-(trifluoromethyl)benzo[d]thiazole is unique due to its combination of bromine, chlorine, and trifluoromethyl groups on a benzothiazole scaffold. This unique structure imparts specific chemical properties that make it valuable in various research applications, particularly in the synthesis of complex organic molecules and the study of enzyme interactions .

Properties

IUPAC Name

2-bromo-6-chloro-4-(trifluoromethyl)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2BrClF3NS/c9-7-14-6-4(8(11,12)13)1-3(10)2-5(6)15-7/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YELMBXOSQSDGMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1C(F)(F)F)N=C(S2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2BrClF3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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